

# An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-(+)-Pseudoephedrine

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## Compound of Interest

Compound Name: *N-Acetyl-(+)-Pseudoephedrine*

Cat. No.: *B114151*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Acetyl-(+)-Pseudoephedrine**. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data, outlines experimental protocols for property determination, and includes visualizations to illustrate relevant chemical processes.

## Core Physicochemical Properties

**N-Acetyl-(+)-Pseudoephedrine** is the N-acetylated derivative of (+)-pseudoephedrine. This modification of the amine group significantly alters its chemical properties, which are crucial for its application, particularly as a chiral auxiliary in asymmetric synthesis.<sup>[1]</sup>

## Identification and Structure

Property	Value
IUPAC Name	N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide[2]
CAS Number	84472-25-3[2]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub> [2]
Molecular Weight	207.27 g/mol [1][2]
Chemical Structure	N-Acetyl-(+)-Pseudoephedrine

## Physical Properties

A summary of the key physical properties of **N-Acetyl-(+)-Pseudoephedrine** is presented below. It is important to note that some of these properties, such as the boiling point, are not readily available in the literature and would require experimental determination.

Property	Value/Description
Melting Point	103 - 104 °C
Boiling Point	Data not available; requires experimental determination.
Solubility	Slightly soluble in Chloroform and Methanol. Quantitative data requires experimental determination.
pKa	Data not available. The pKa of the parent compound, pseudoephedrine, is approximately 9.22.[3] N-acetylation significantly reduces the basicity of the nitrogen atom, thus the pKa of N-Acetyl-(+)-Pseudoephedrine is expected to be substantially lower.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **N-Acetyl-(+)-Pseudoephedrine**.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **N-Acetyl-(+)-Pseudoephedrine** is expected to exhibit characteristic absorption bands corresponding to its functional groups:

- $\sim 3200\text{--}3600\text{ cm}^{-1}$  (broad): O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.[\[1\]](#)
- $\sim 2850\text{--}3100\text{ cm}^{-1}$ : C-H stretching vibrations from the aromatic and aliphatic regions of the molecule.[\[1\]](#)
- $\sim 1630\text{--}1680\text{ cm}^{-1}$  (strong): C=O stretching vibration of the amide carbonyl group.[\[1\]](#)

The absence of an N-H stretching band around  $3317\text{ cm}^{-1}$ , which is present in the parent pseudoephedrine, confirms the N-acetylation.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide a detailed map of the molecule's structure.

- $^1\text{H}$  NMR: Expected signals include those for the aromatic protons of the phenyl ring (typically 7.2-7.5 ppm), the benzylic proton (CH-O) as a doublet, and distinct signals for the two methyl groups (N-CH<sub>3</sub> and COCH<sub>3</sub>).[\[1\]](#) Due to restricted rotation around the amide bond, it is possible to observe two sets of signals for the N-methyl and acetyl methyl groups, representing different rotamers.[\[1\]](#)
- $^{13}\text{C}$  NMR: The spectrum would show characteristic chemical shifts for the carbonyl carbon of the amide, the carbons of the phenyl ring, and the aliphatic carbons of the propanol backbone.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **N-Acetyl-(+)-Pseudoephedrine**.

- The molecular ion  $[M]^+$  is expected at an  $m/z$  of 207.[\[1\]](#)
- The protonated molecule  $[M+H]^+$  is observed at  $m/z$  208.[\[1\]](#)
- A primary fragmentation pathway is the  $\alpha$ -cleavage between the carbon bearing the hydroxyl group and the carbon with the N-acetyl-N-methylamino group.[\[1\]](#)
- A diagnostic ion for N-acetylated pseudoephedrine derivatives has been observed at  $m/z$  100, corresponding to the  $[CH_3-CH=N^+(CH_3)-COCH_3]$  fragment.[\[1\]](#)

## Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following are generalized protocols that can be adapted for **N-Acetyl-(+)-Pseudoephedrine**.

## Synthesis of N-Acetyl-(+)-Pseudoephedrine

The synthesis is typically achieved through the N-acylation of (+)-pseudoephedrine.[\[1\]](#)

Materials:

- (+)-Pseudoephedrine
- Acetic anhydride[\[1\]](#)
- A suitable solvent (e.g., glacial acetic acid)[\[4\]](#)
- Base for neutralization (e.g., sodium hydroxide solution)
- Extraction solvent (e.g., diethyl ether)

Procedure:

- Dissolve (+)-pseudoephedrine in the solvent.
- Slowly add acetic anhydride to the solution while stirring. The reaction may be exothermic and require cooling.

- The reaction mixture is then heated under reflux for a specified period to ensure complete acetylation.[4]
- After cooling, the excess solvent and acetic anhydride are removed, often by distillation.
- The residue is then hydrolyzed with a basic solution to neutralize any remaining acid and to precipitate the product.
- The crude **N-Acetyl-(+)-Pseudoephedrine** is then extracted into an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated to yield the final product, which can be further purified by recrystallization.

## Melting Point Determination

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes
- Thermometer

Procedure:

- A small amount of finely powdered, dry **N-Acetyl-(+)-Pseudoephedrine** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

## Quantitative Solubility Determination

Materials:

- **N-Acetyl-(+)-Pseudoephedrine**
- Selected solvents (e.g., water, chloroform, methanol)
- Analytical balance
- Thermostatic shaker or water bath
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

- An excess amount of solid **N-Acetyl-(+)-Pseudoephedrine** is added to a known volume of the solvent in a sealed container.
- The mixture is agitated in a thermostatic shaker or water bath at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant). This may take several hours.
- Once at equilibrium, the solution is allowed to stand for a period to allow undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.
- The concentration of **N-Acetyl-(+)-Pseudoephedrine** in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.
- The solubility is expressed in units such as mg/mL or mol/L.

## pKa Determination (by Potentiometric Titration)

Materials:

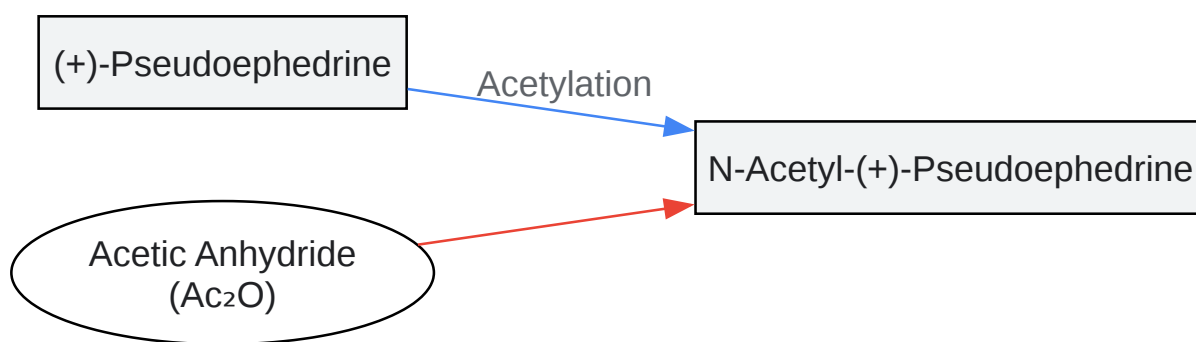
- **N-Acetyl-(+)-Pseudoephedrine**
- Standardized solution of a strong acid (e.g., HCl)
- Standardized solution of a strong base (e.g., NaOH)
- pH meter and electrode
- Buret
- Magnetic stirrer and stir bar

Procedure:

- A known amount of **N-Acetyl-(+)-Pseudoephedrine** is dissolved in a suitable solvent (e.g., a water-ethanol mixture, if solubility in water is low).
- The solution is titrated with a standardized solution of a strong acid, and the pH is recorded after each addition of the titrant.
- The resulting titration curve (pH vs. volume of titrant) is plotted.
- The equivalence point is determined from the inflection point of the curve.
- The pKa can be determined from the pH at the half-equivalence point. Since **N-Acetyl-(+)-Pseudoephedrine** is a very weak base, direct titration might be challenging. An alternative is to titrate a solution of the protonated form (after adding a known excess of strong acid) with a strong base.

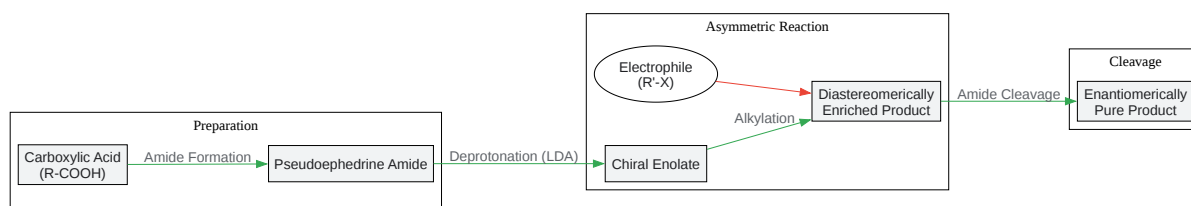
## Visualization of Chemical Processes

The following diagrams illustrate key chemical workflows related to **N-Acetyl-(+)-Pseudoephedrine**.



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Caption: Synthesis of **N-Acetyl-(+)-Pseudoephedrine**.



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Caption: Use as a chiral auxiliary in asymmetric synthesis.[5][6]

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